6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Properties
IUPAC Name |
6-(4-bromophenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4S/c1-6-12-13-10-15(6)14-9(16-10)7-2-4-8(11)5-3-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENVUWZMHZFYGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagents
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4-Amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol serves as the primary precursor.
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Acetic acid (for introducing the methyl group at position 3) acts as the carboxylic acid component.
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Phosphorus oxychloride (POCl₃) facilitates cyclization and dehydration.
The reaction mechanism involves nucleophilic attack by the thiol group on the activated carbonyl carbon of acetic acid, followed by intramolecular cyclization to form the triazolothiadiazole core.
Synthetic Procedure
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Molar Ratios : A 1:1.1 molar ratio of triazole-thiol precursor to acetic acid ensures complete conversion.
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Reflux Conditions : The mixture is refluxed in POCl₃ (5 mL per mmol of substrate) at 110–120°C for 8–10 hours.
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Workup : The cooled reaction mixture is poured onto crushed ice, neutralized with NaHCO₃, and filtered. The crude product is recrystallized from ethanol to yield pale yellow crystals.
Microwave-Assisted Synthesis
Microwave irradiation (MWI) has been employed to accelerate the reaction, reducing the synthesis time from hours to minutes. Urlu Cicekli et al. (2012) demonstrated this approach using analogous triazolothiadiazole systems:
Optimization Parameters
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 8–10 hours | 5–15 minutes |
| Temperature | 110–120°C | 140°C |
| Power | – | 250 W |
| Yield Improvement | Baseline | +10–15% |
Procedure
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The triazole-thiol precursor and acetic acid are mixed in POCl₃.
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The mixture is irradiated in a microwave reactor at 140°C for 12 minutes.
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Post-treatment follows the same neutralization and recrystallization steps as the conventional method.
Advantages : Enhanced reaction efficiency and reduced side-product formation.
Structural Validation and Characterization
Post-synthetic analysis confirms the identity and purity of the compound:
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction reveals:
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Planarity : The triazole ring exhibits near-planarity (RMS deviation = 0.020 Å).
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Dihedral Angles : 29.1° between triazole and bromophenyl rings.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Conventional Reflux | 65–72 | 8–10 hours | >95% | Industrial |
| Microwave-Assisted | 75–82 | 12 minutes | >98% | Lab-scale |
Key Observations :
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Microwave synthesis offers higher yields but requires specialized equipment.
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Conventional reflux remains preferable for large-scale production.
Challenges and Optimization Strategies
Common Pitfalls
Chemical Reactions Analysis
Types of Reactions: 6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the triazolothiadiazole ring .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazolo-thiadiazole compounds exhibit notable antibacterial and antifungal properties. In a study assessing various derivatives, compounds similar to 6-(4-bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole demonstrated moderate to excellent activity against pathogens such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Triazolo-Thiadiazole Derivatives
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| 2e | Excellent | Moderate |
| 2k | Excellent | Good |
| 6-(4-Bromophenyl)-3-methyl... | Moderate | Moderate |
Anticancer Potential
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The mechanism-based approaches show that these compounds can inhibit various cancer-related enzymes and growth factors . The structural characteristics of the triazolo-thiadiazole scaffold allow for interactions with biological targets relevant to cancer progression.
Structural Characteristics
The structural analysis of this compound reveals a planar triazole ring with specific dihedral angles relative to the bromobenzene ring. X-ray crystallography studies indicate that the compound forms sheets in the crystal lattice through C—H⋯N interactions .
Table 2: Structural Properties
| Property | Value |
|---|---|
| Dihedral Angle | 29.1° |
| Maximum Deviation | 0.020 Å |
Case Study 1: Antimicrobial Evaluation
In a comprehensive study published in the African Journal of Biotechnology, various triazolo-thiadiazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that certain derivatives exhibited significantly higher activity than standard antibiotics .
Case Study 2: Anticancer Research
A review highlighted the efficacy of thiadiazole derivatives in targeting cancer cell lines. The studies suggest that modifications to the thiadiazole structure can enhance selectivity and potency against specific cancer types .
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Triazolothiadiazole derivatives differ primarily in their substituents, which influence electronic properties, solubility, and bioactivity. Key structural analogs include:
Key Observations :
- Steric Effects : Adamantyl-substituted analogs (e.g., 5a–5e in ) exhibit reduced solubility but improved metabolic stability due to steric shielding.
Pharmacological Activity
Anticancer Activity
- For example, KA39 (a dinitrophenyl derivative) shows GI50 values of 0.8–1.2 µM in colorectal cancer cells .
- Analog Comparisons :
- Adamantyl Derivatives : Compounds like 5d (6-adamantyl-3-fluorophenyl) show IC50 values of ~5 µM in breast cancer models, attributed to adamantyl’s membrane-penetrating ability .
- Quinazoline-Fused Derivatives : Compound 13 (triazoloquinazoline-bromophenyl) exhibits lower activity (IC50 > 10 µM), likely due to reduced solubility from the fused ring system .
Antimicrobial and Anti-Inflammatory Activity
- The methyl group in the target compound may reduce ulcerogenicity compared to NSAID-like derivatives (e.g., naproxen analogs in ).
- Chlorophenyl and pyridinyl substituents (e.g., 14d in ) show moderate antibacterial activity (MIC 25–50 µg/mL), while bromine substituents enhance antifungal potency .
Structure-Activity Relationships (SAR)
- Position 3 : Methyl groups (as in the target compound) improve metabolic stability compared to bulkier substituents (e.g., benzyl in ).
- Position 6 : Bromophenyl groups enhance anticancer activity via halogen bonding with kinase targets (e.g., c-Met kinase inhibition in ).
- Fused Rings : Quinazoline or benzodioxin fusion (e.g., ) reduces activity due to increased molecular rigidity and poor solubility.
Biological Activity
6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that has garnered attention for its diverse biological activities. This article synthesizes available research findings on its biological properties, particularly focusing on its anticancer and antimicrobial effects.
Chemical Structure and Properties
The compound's chemical formula is , and it features a triazole ring fused with a thiadiazole moiety. The structural configuration allows for various interactions with biological targets, which is crucial for its activity. The triazole and thiadiazole rings are known for their pharmacological potential, including anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that derivatives of the thiadiazole family exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : A study reported that related compounds demonstrated antiproliferative activity against various cancer cell lines, including breast carcinoma (T47D) and colon carcinoma (HT-29) using the MTT assay. The compound was noted for its selective toxicity towards cancer cells while sparing normal cells like skin fibroblasts and hepatocytes .
- Mechanism of Action : Some studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases, which are crucial in the programmed cell death pathway. For example, compounds derived from 1,3,4-thiadiazole have shown to cause significant increases in sub-G1 phase populations in cell cycle analysis, indicating apoptosis .
Antimicrobial Properties
The compound also exhibits promising antimicrobial activity:
- Broad-Spectrum Activity : The 1,3,4-thiadiazole scaffold has been associated with various biological activities including antibacterial and antifungal effects. Modifications to this scaffold can enhance its efficacy against a range of pathogens .
- Specific Studies : Research has shown that certain derivatives possess significant inhibitory effects against bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Data Table of Biological Activities
Case Studies
- Anticancer Efficacy : A study involving a series of 1,3,4-thiadiazole derivatives highlighted their effectiveness against multiple cancer types. The lead compound showed an IC50 value of 19.5 μM against SK-OV-3 ovarian cancer cells . This finding emphasizes the potential of modifying the thiadiazole structure to enhance anticancer activity.
- Antimicrobial Testing : Another research effort evaluated the antimicrobial properties of related thiadiazole compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to increased potency against resistant strains .
Q & A
Q. What are the established synthetic routes for 6-(4-bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
The compound is synthesized via cyclocondensation of 4-amino-5-mercapto-3-methyl-1,2,4-triazole with 4-bromo-β-chlorocinnamic acid derivatives. Key steps include refluxing reactants in phosphorous oxychloride (POCl₃) to facilitate cyclization, followed by purification via column chromatography. Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields .
Q. How is the molecular structure of this compound characterized?
Single-crystal X-ray diffraction (SC-XRD) reveals a planar triazolothiadiazole core with a dihedral angle of 8.6° between the bromophenyl ring and the heterocyclic system. Intramolecular C–H⋯S interactions stabilize the conformation, while intermolecular O–H⋯N and π–π stacking (centroid distances: 3.670–3.859 Å) govern crystal packing .
Q. What biological activities are reported for this compound?
The fused triazolothiadiazole system exhibits broad pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities. In vitro assays against Staphylococcus aureus (MIC: 8–16 µg/mL) and Candida albicans (MIC: 16–32 µg/mL) highlight its antimicrobial potential .
Advanced Research Questions
Q. How can regioselectivity challenges in Pd-catalyzed cross-coupling reactions of triazolothiadiazoles be addressed?
Ligand design is critical. Using 1-(2-naphthoyl)-3-(4-bromophenyl)thiourea as a ligand in Pd-catalyzed C–H activation improves regioselectivity for diaryl derivatives (yields: 70–92%). Optimized conditions (e.g., 1:1.2 molar ratio of aryl halide to triazolothiadiazole, 80°C in DMF) minimize byproducts .
Q. What computational methods validate the electronic and steric effects influencing biological activity?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level correlate frontier molecular orbitals (HOMO-LUMO gaps: 4.1–4.5 eV) with reactivity. Molecular docking against E. coli DNA gyrase (PDB: 1KZN) predicts binding affinities (ΔG: −8.2 to −9.6 kcal/mol) through hydrogen bonds with Thr165 and π-cation interactions with Arg76 .
Q. How do structural modifications (e.g., halogen substitution) affect cytotoxic activity?
Introducing electron-withdrawing groups (e.g., 4-F, 4-Cl) enhances cytotoxicity against HepG2 cells (IC₅₀: 12–18 µM vs. 28 µM for the parent compound). The 4-bromophenyl moiety improves membrane permeability, while methyl substitution at C3 reduces off-target effects .
Q. What analytical techniques resolve contradictions in reported biological data?
Discrepancies in cytotoxicity (e.g., IC₅₀ variations across cell lines) are addressed via orthogonal assays (MTT, SRB) and metabolic profiling. For instance, compound 6e (3-(4-pyridinyl)-6-(2-sodiumsulfonatephenyl) derivative) shows IC₅₀ = 9.3 µM in Sortase A inhibition assays, validated by NMR-based ligand saturation transfer difference (STD) studies .
Q. What strategies optimize solubility for in vivo studies?
Co-crystallization with 4-bromobenzoic acid improves aqueous solubility (logP reduced from 3.8 to 2.1). Alternatively, sulfonate (-SO₃Na) or polyethylene glycol (PEG) side chains enhance bioavailability without compromising activity .
Methodological Tables
Table 1: Synthetic Optimization via Microwave Irradiation
| Reaction Parameter | Conventional Method | Microwave-Assisted | Improvement |
|---|---|---|---|
| Time (h) | 8–12 | 0.5–1 | 16-fold |
| Yield (%) | 55–65 | 75–85 | +20% |
| Purity (HPLC) | 90–92% | 95–98% | +5% |
| Source: |
Table 2: Cytotoxicity of Structural Analogues
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
